![molecular formula C15H13N3O3 B2451948 methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate CAS No. 1448134-62-0](/img/structure/B2451948.png)
methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate
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Overview
Description
“Methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Scientific Research Applications
Multi-Targeted Kinase Inhibitors
The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which has been used in the development of multi-targeted kinase inhibitors . These inhibitors have shown promising cytotoxic effects against different cancer cell lines .
Apoptosis Inducers
Pyrrolo[2,3-d]pyrimidine derivatives have also been used as apoptosis inducers . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The compound can induce cell cycle arrest and apoptosis in cancer cells .
Anti-Inflammatory Agents
Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have shown anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Antimicrobial Agents
Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have shown antimicrobial activities . They can potentially be used in the treatment of various bacterial and fungal infections .
Antiviral Agents
Pyrrolopyrazine derivatives have also exhibited antiviral activities . They can potentially be used in the development of new antiviral drugs .
Antitumor Agents
Pyrrolo[2,3-d]pyrimidine derivatives have shown antitumor activities . They can inhibit the growth of tumor cells and induce apoptosis, making them potential candidates for cancer treatment .
CDK2 Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have been used as CDK2 inhibitors . CDK2 is a crucial target for cancer treatment, and inhibiting it can lead to the arrest of cell cycle progression .
ATR Inhibitors
Some fused pyrimidine derivatives, which include pyrrolo[2,3-d]pyrimidine derivatives, have been used as ATR inhibitors . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target .
Mechanism of Action
Target of Action
The primary target of methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The inhibition of CDK2 by methyl 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzoate leads to significant alterations in cell cycle progression . This can result in apoptosis, or programmed cell death, within certain cell types . The compound has shown potent dual activity against examined cell lines and CDK2 .
properties
IUPAC Name |
methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-12-6-16-9-17-13(12)8-18/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCGCTDZBSIIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate |
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